2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
CAS No.:
Cat. No.: VC16376157
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
![2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide -](/images/structure/VC16376157.png)
Specification
Molecular Formula | C19H17NO5 |
---|---|
Molecular Weight | 339.3 g/mol |
IUPAC Name | 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
Standard InChI | InChI=1S/C19H17NO5/c1-23-11-19(22)20-12-7-8-17-14(9-12)15(21)10-18(25-17)13-5-3-4-6-16(13)24-2/h3-10H,11H2,1-2H3,(H,20,22) |
Standard InChI Key | NGLONSVADVZUEM-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (PubChem CID: 42506971) has the molecular formula C₁₉H₁₇NO₅ and a molecular weight of 339.3 g/mol . The IUPAC name, 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide, reflects its substitution pattern:
-
A chromen-4-one backbone (4H-chromen-4-one) fused with a benzene ring.
-
2-Methoxyphenyl and acetamide groups at the 2- and 6-positions, respectively .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇NO₅ | |
Molecular Weight | 339.3 g/mol | |
SMILES | COCC(=O)NC₁=CC₂=C(C=C₁)OC(=CC₂=O)C₃=CC=C(C=C₃)OC | |
InChIKey | VCFGZSPLBFCHOI-UHFFFAOYSA-N |
Crystallographic and Conformational Insights
While no crystal structure data exists for this specific compound, analogous chromenone-acetamide hybrids exhibit triclinic crystal systems with bond lengths and angles critical for stability. For example, N-(acridin-9-yl)-2-(4-methylpiperidin...) monohydrate (CCDC 2153613) shows C–N bond lengths of 1.420–1.346 Å and bond angles of 124.4° . These parameters suggest that the acetamide group in 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide likely adopts a planar conformation, optimizing hydrogen-bonding interactions .
Synthesis and Derivative Development
Structural Analogues and Modifications
Derivatives with halogen or alkyl substituents demonstrate enhanced bioactivity. For instance:
-
N-(2-(4-Chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide exhibits antimicrobial properties due to the electron-withdrawing chlorine atom.
-
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide shows improved lipophilicity, aiding membrane permeability.
Table 2: Comparative Analysis of Chromenone Derivatives
Compound | Substituent | Key Property |
---|---|---|
2-Methoxy-N-[2-(2-methoxyphenyl)-...] | 2-Methoxyphenyl | Hypothesized anti-inflammatory activity |
N-(2-(4-Chlorophenyl)-4-oxo-...) | 4-Chlorophenyl | Antimicrobial efficacy |
2-Chloro-N-(3,4-dimethoxyphenyl)-... | 3,4-Dimethoxyphenyl | Enhanced bioavailability |
Future Directions and Research Gaps
Priority Investigations
-
Synthetic Optimization: Develop greener catalytic methods for large-scale production.
-
In Vitro Screening: Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).
-
ADMET Studies: Assess absorption, distribution, and metabolic stability.
Structural Exploration
-
Introduce biodegradable ester linkages to reduce persistence.
-
Explore fluorine substitutions to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume